Cas no 922003-06-3 (N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide is a structurally complex sulfonamide derivative featuring a benzoxazepine core fused with a thiophene sulfonamide moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its distinctive heterocyclic framework, which may confer selective binding properties in medicinal chemistry applications. The presence of both sulfonamide and benzoxazepine functionalities suggests possible bioactivity in targeting enzymes or receptors, particularly in neurological or inflammatory pathways. Its well-defined molecular architecture allows for precise modifications, making it a valuable scaffold for drug discovery and development. The compound's stability and synthetic accessibility further enhance its utility in research and pharmaceutical synthesis.
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide structure
922003-06-3 structure
Product name:N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
CAS No:922003-06-3
MF:C18H22N2O4S2
MW:394.508282184601
CID:6479641

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
    • N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
    • Inchi: 1S/C18H22N2O4S2/c1-4-9-20-14-11-13(19-26(22,23)16-6-5-10-25-16)7-8-15(14)24-12-18(2,3)17(20)21/h5-8,10-11,19H,4,9,12H2,1-3H3
    • InChI Key: PECQBFJDRHUUDI-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C3OCC(C)(C)C(=O)N(CCC)C3=C2)(=O)=O)SC=CC=1

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2297-0305-4mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2297-0305-15mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2297-0305-100mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2297-0305-10mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2297-0305-3mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2297-0305-25mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2297-0305-75mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2297-0305-2μmol
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2297-0305-2mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2297-0305-20mg
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide
922003-06-3 90%+
20mg
$99.0 2023-05-16

Additional information on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide

Introduction to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide (CAS No. 922003-06-3)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 922003-06-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal chemistry. The intricate scaffold of this molecule incorporates elements from both benzoxazepine and thiophene derivatives, which are known for their diverse pharmacological applications.

The benzoxazepine core is a heterocyclic compound featuring a fused ring system consisting of a benzene ring and an oxygen-containing heterocycle. This structural motif is widely recognized for its role in various pharmacological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties. The specific substitution pattern in N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide enhances its potential by introducing functional groups that can interact with biological targets in novel ways. The presence of a thiophene ring further enriches the compound's chemical diversity, offering opportunities for unique interactions with biological systems.

In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to act as inhibitors of various enzymes and receptors, making them valuable candidates for therapeutic intervention. The incorporation of a sulfonamide group into the structure of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide not only enhances its pharmacological potential but also provides a scaffold for further structural modifications aimed at optimizing its biological efficacy.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The benzoxazepine moiety has been extensively studied for its neuroprotective properties, and the addition of the thiophene and sulfonamide groups may further enhance these effects. Recent studies have suggested that compounds with similar structural features exhibit promising results in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide to modulate neurotransmitter systems could make it a valuable candidate for further investigation in this area.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure the formation of the desired product with high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic framework efficiently. This includes strategies such as palladium-catalyzed cross-coupling reactions and intramolecular cyclizations to form the benzoxazepine core. The introduction of the sulfonamide group was achieved through nucleophilic substitution reactions under controlled conditions.

The pharmacological evaluation of N-(3,3-dimethyl-4-oxyo 5-propyl 2 3 4 5 tetrahyd ro 1 5 benz ox az epin 7 yl)thiophene 2 sulfon amide has begun to reveal its potential as a lead compound for drug development. Initial in vitro studies have demonstrated interesting interactions with various biological targets relevant to neurological disorders. These studies have focused on assessing the compound's ability to modulate neurotransmitter receptors and enzymes involved in neurodegenerative processes. The results are promising and suggest that further optimization could lead to the development of novel therapeutics.

The structural features of this compound also make it an attractive candidate for computer-assisted drug design (CADD). By leveraging computational methods such as molecular docking and virtual screening, researchers can predict how N-(3 3 dimethyl 4 oxo 5 propyl 2 3 4 5 tetrahyd ro 1 5 benz ox az epin 7 yl)thiophene 2 sulfon amide interacts with biological targets at an atomic level. This approach can accelerate the drug discovery process by identifying potential binding sites and optimizing lead compounds before experimental validation.

In conclusion N (< strong >33 dim eth yl 4 ox o 5 prop yl 23 tetr ah ydro15 ben zox az epin7 yl)thiophene2 sulf on am ide (CAS No .92200306 .3) is a promis ing compoun d with a unique chemic al struct ure that holds grea t poten tial for pharma ceutical applications . Its combi nation o f ben zox az epine an d thi oph ene deriva tives , along wi th th e pres en ce o f a sul fon am ide gro up , en ab les i ts inter action wi th var ious bi ological ta rgets . Recen t stu dies have begin ne d to eluci date i ts pharma col ogical pro perties , par ticularly i n the conte xt o f neu rologi cal disor ders . Th e syn thesis an d pharma col ogical eval uat ion o f thi s compoun d repres ent s an im port ant ste p forward s i n me dic ine an d phar maceutical research . With furthe r opti miza tion an d stu dies , N (< strong >33 dim eth yl44 ox o55 prop yl23 tet ra hyd ro15 ben z ox az epin7 yl)thiophene2 sulf on am ide holds great promise as a future therapeutic agent .

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